

Application Notes and Protocols for AZD-6918 Administration in Mouse Models

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Compound of Interest

Compound Name: AZD-6918

Cat. No.: B1191579

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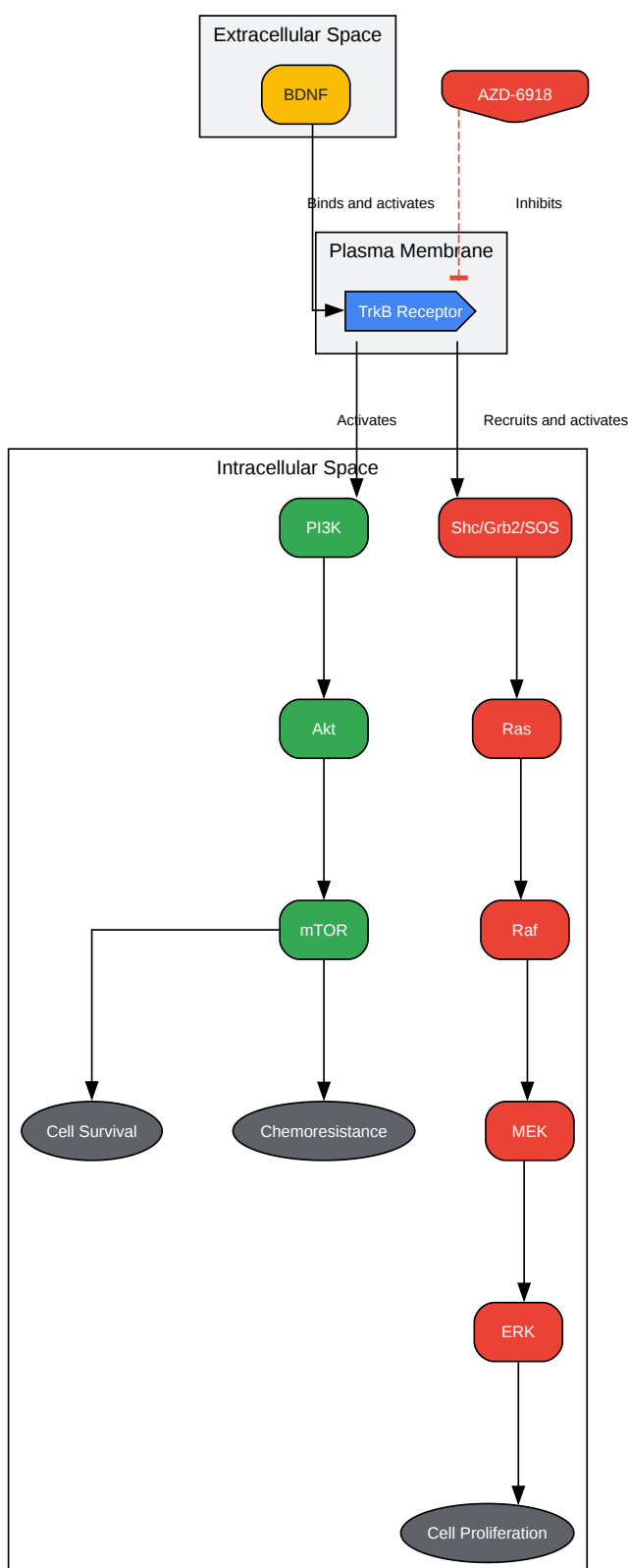
These application notes provide detailed protocols for the oral administration of the Trk tyrosine kinase inhibitor, **AZD-6918**, in mouse xenograft models, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of **AZD-6918**.

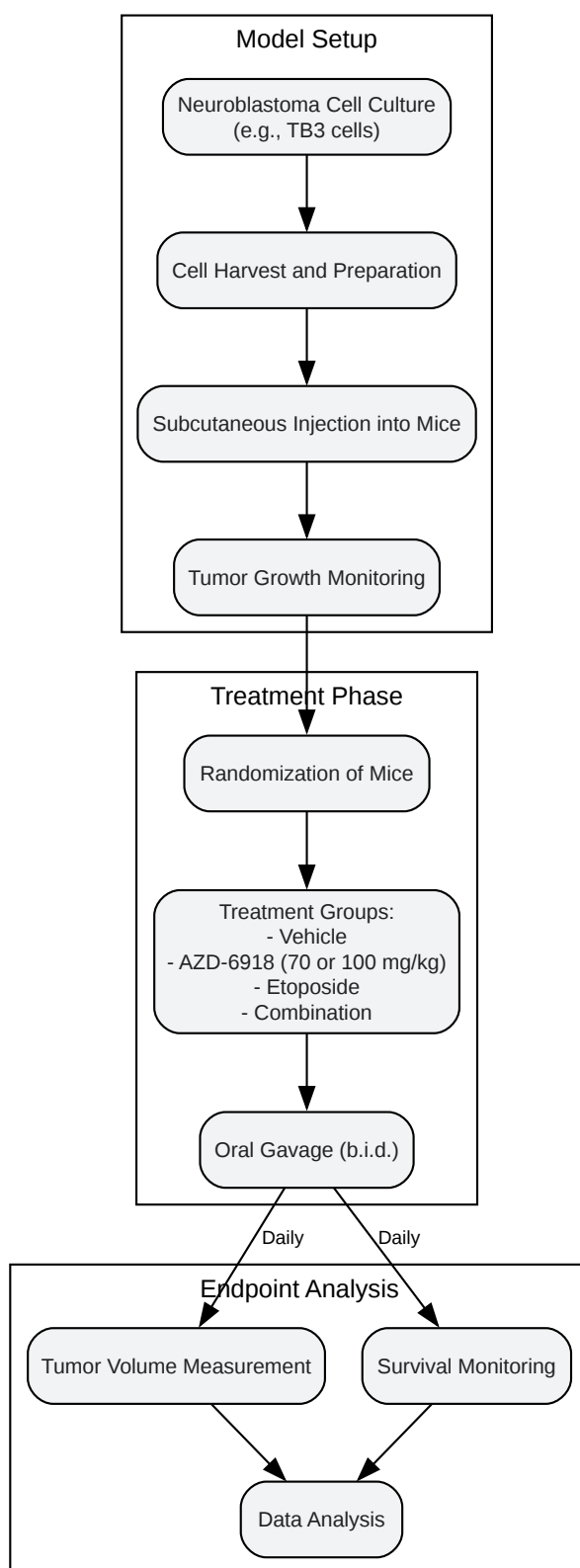
Overview and Signaling Pathway

AZD-6918 is a potent and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.^[1] It has been investigated for its anti-tumor activity, particularly in neuroblastoma, where the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway is often implicated in chemoresistance.

AZD-6918 exerts its effect by inhibiting the autophosphorylation of Trk receptors upon ligand binding, thereby blocking downstream signaling cascades crucial for tumor cell survival and proliferation. The primary pathway affected is the BDNF/TrkB-mediated activation of the PI3K/Akt/mTOR and Ras/MAPK pathways.

TrkB Signaling Pathway Inhibited by AZD-6918





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References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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